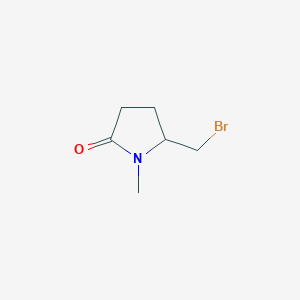

5-(Bromomethyl)-1-methylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

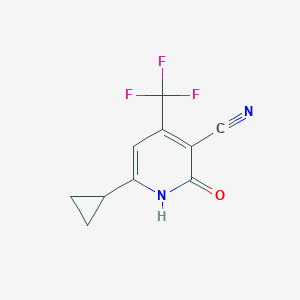

5-(Bromomethyl)-1-methylpyrrolidin-2-one, also known as BMMP, is a synthetic organic compound with a broad range of applications in scientific research. It is a cyclic ketone with a molecular formula of C5H9BrO and a molecular weight of 183.05 g/mol. BMMP is used extensively in organic synthesis due to its ability to form stable complexes with a variety of organic compounds. As a result, it is used in a wide range of scientific research applications, such as drug design, biochemical and physiological research, and lab experiments.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

5-(Bromomethyl)-1-methylpyrrolidin-2-one is utilized in the synthesis of diverse chemical compounds with potential antipsychotic, antifungal, antiviral, and other biological activities. For instance:

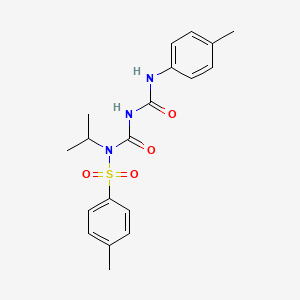

- It has been employed in the synthesis of 5-substituted benzamides with potent antidopaminergic properties, indicating potential applications in the development of antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).

- Research on novel succinimide derivatives synthesized from related chemical structures demonstrated significant in vitro antifungal activities, suggesting the utility of this compound in the development of new antifungal agents (Cvetkovic et al., 2019).

Organic Synthesis and Chemical Properties

5-(Bromomethyl)-1-methylpyrrolidin-2-one serves as a key intermediate in organic synthesis, offering pathways to various structurally complex molecules:

- Its role in the synthesis of cyano derivatives of tryptophan, showcasing its versatility in modifying amino acid derivatives, has been highlighted in the literature (Dua & Phillips, 1992).

- It is also involved in reactions leading to the formation of 5-(substituted-methylene)hydantoins, demonstrating its utility in generating compounds with potential pharmacological properties (Mathur, Wong, & Shechter, 2003).

Material Science and Ligand Synthesis

In material science and coordination chemistry, 5-(Bromomethyl)-1-methylpyrrolidin-2-one is used as a building block for synthesizing heteroditopic ligands for metal salt binding, which are essential in creating complex coordination compounds for various applications (Wang et al., 2006).

properties

IUPAC Name |

5-(bromomethyl)-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c1-8-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPATYQJRQJNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-1-methylpyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2984752.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2984753.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2984754.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile](/img/structure/B2984760.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2984761.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2984769.png)

![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2984772.png)

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2984775.png)